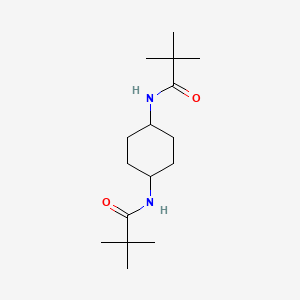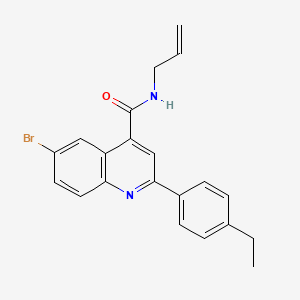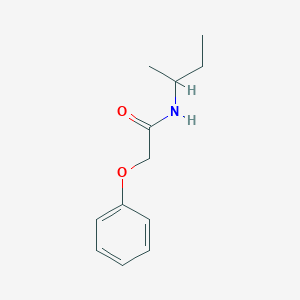![molecular formula C21H19BrN4O3S B10974954 methyl (2E)-2-(4-bromobenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10974954.png)
methyl (2E)-2-(4-bromobenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include 4-bromobenzaldehyde, 1,5-dimethyl-1H-pyrazole, and other reagents. The key steps may involve:
Condensation Reaction: Combining 4-bromobenzaldehyde with a suitable pyrazole derivative under acidic or basic conditions.
Cyclization: Formation of the thiazolopyrimidine ring through cyclization reactions, often involving sulfur-containing reagents.
Esterification: Introduction of the methyl ester group through esterification reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or thiazolopyrimidine rings.
Reduction: Reduction reactions could target the carbonyl groups or the double bond in the structure.
Substitution: Electrophilic or nucleophilic substitution reactions may occur, especially at the bromophenyl moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, thiazolopyrimidines are known for their potential as enzyme inhibitors. This compound might be investigated for its ability to inhibit specific enzymes involved in disease pathways.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. It might exhibit activity against certain types of cancer, bacterial infections, or inflammatory diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for other valuable chemicals.
作用机制
The mechanism of action would depend on the specific biological target. Generally, thiazolopyrimidines may interact with enzymes or receptors, inhibiting their activity. This interaction could involve binding to the active site or allosteric sites, disrupting normal function.
相似化合物的比较
Similar Compounds
Thiazolopyrimidine Derivatives: Other compounds in this class with slight structural variations.
Pyrazole Derivatives: Compounds with similar pyrazole moieties.
Bromophenyl Compounds: Molecules containing the bromophenyl group.
Uniqueness
What sets this compound apart is its specific combination of functional groups and ring structures, which may confer unique biological activities or chemical reactivity.
属性
分子式 |
C21H19BrN4O3S |
|---|---|
分子量 |
487.4 g/mol |
IUPAC 名称 |
methyl (2E)-2-[(4-bromophenyl)methylidene]-5-(1,5-dimethylpyrazol-4-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H19BrN4O3S/c1-11-17(20(28)29-4)18(15-10-23-25(3)12(15)2)26-19(27)16(30-21(26)24-11)9-13-5-7-14(22)8-6-13/h5-10,18H,1-4H3/b16-9+ |
InChI 键 |
RHWAGENWTIQOOH-CXUHLZMHSA-N |
手性 SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)Br)/SC2=N1)C4=C(N(N=C4)C)C)C(=O)OC |
规范 SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=N1)C4=C(N(N=C4)C)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-methoxyphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10974871.png)
![2-(4-ethoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]quinoline-4-carboxamide](/img/structure/B10974896.png)
![2-[(3-Fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10974899.png)
![1-ethyl-4-{[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]amino}-1H-pyrazole-5-carbonitrile](/img/structure/B10974910.png)

![6-Ethyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10974931.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(2-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B10974932.png)

![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-3-nitrobenzamide](/img/structure/B10974934.png)
methanone](/img/structure/B10974941.png)



![3-[(3-Cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10974947.png)
